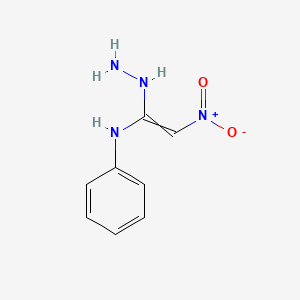
Benzenamine, N-(1-hydrazino-2-nitroethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-肼基-2-硝基乙烯基)苯胺是一种复杂的有机化合物 ,分子式为C8H10N4O2。 它包含总共24个键,包括14个非氢键,9个多重键,4个可旋转键,3个双键,6个芳香键,1个六元环,1个仲胺(芳香族),1个肼基和1个硝基 .
准备方法
合成路线和反应条件
N-(1-肼基-2-硝基乙烯基)苯胺的合成通常涉及苯胺与肼和硝基乙烯基化合物在受控条件下的反应。 反应条件通常包括特定的温度和压力设置,以确保获得所需产物,且产率和纯度高 .
工业生产方法
N-(1-肼基-2-硝基乙烯基)苯胺的工业生产可能涉及大型化学反应器,其中反应物以精确的比例混合。 该过程受到监控以保持最佳反应条件,并使用结晶或蒸馏等技术对产物进行纯化 .
化学反应分析
反应类型
N-(1-肼基-2-硝基乙烯基)苯胺经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的产物,具体取决于所使用的氧化剂。
还原: 还原反应可以将硝基转化为胺基。
取代: 芳香环允许发生亲电和亲核取代反应.
常用试剂和条件
这些反应中使用的常用试剂包括像高锰酸钾这样的氧化剂、像硼氢化钠这样的还原剂以及各种亲电试剂和亲核试剂,用于取代反应。 条件根据所需的反应而异,但通常涉及受控的温度和pH值 .
主要形成的产物
从这些反应中形成的主要产物包括各种取代苯胺、肼和硝基化合物。 具体的产物取决于反应条件和使用的试剂 .
科学研究应用
N-(1-肼基-2-硝基乙烯基)苯胺在科学研究中具有多种应用:
化学: 它被用作有机合成的试剂,以及更复杂分子的结构单元。
生物学: 研究该化合物潜在的生物活性及其与生物分子的相互作用。
医药: 正在进行研究,以探索其潜在的治疗应用,包括作为药物化合物的先驱体。
工业: 它被用于生产染料、颜料和其他工业化学品.
作用机制
N-(1-肼基-2-硝基乙烯基)苯胺的作用机制涉及它与酶和受体等分子靶标的相互作用。肼基和硝基在其反应性和生物活性中起着至关重要的作用。 该化合物可以与靶分子形成共价键,导致其结构和功能发生变化 .
相似化合物的比较
类似化合物
N-(1-肼基-2-硝基乙烯基)-4-甲氧基苯胺: 该化合物具有类似的结构,但包含一个甲氧基,这会改变其化学和生物性质.
N-(1-肼基-2-硝基乙烯基)-4-氯苯胺:
独特性
N-(1-肼基-2-硝基乙烯基)苯胺由于其官能团的特定组合而独一无二,这些官能团提供了一组独特的化学和生物性质。
生物活性
Benzenamine, N-(1-hydrazino-2-nitroethenyl)-, also known as a hydrazone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of hydrazones that exhibit a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on available research findings.
Overview of Hydrazone Derivatives
Hydrazones are organic compounds characterized by the presence of the hydrazone functional group (-C=N-NH-). They are synthesized through the condensation of hydrazines with carbonyl compounds (aldehydes or ketones). The structural versatility of hydrazones allows for modifications that can enhance their biological activity. Research has shown that many hydrazone derivatives possess significant therapeutic potential, making them valuable in drug development .
Antimicrobial Activity
Studies have demonstrated that various hydrazone derivatives exhibit antimicrobial properties against a range of pathogens. For instance, compounds similar to benzenamine, N-(1-hydrazino-2-nitroethenyl)- have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis at low concentrations (3.13 µg/mL) . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
The anticancer potential of hydrazone derivatives has been extensively studied. Research indicates that certain hydrazones can induce apoptosis in cancer cells and inhibit tumor growth. For example, specific derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include the generation of reactive oxygen species (ROS) and interference with cell cycle progression .
Anti-inflammatory Effects
Hydrazones have also been investigated for their anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation. This activity suggests a potential use in treating inflammatory diseases .
Case Studies and Research Findings
Case Study 1: Antimicrobial Activity Evaluation
A recent study evaluated the antimicrobial efficacy of several hydrazone derivatives, including benzenamine, N-(1-hydrazino-2-nitroethenyl)-. The results indicated that this compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 3.9 to 6.25 µg/mL.
Table 1: Antimicrobial Efficacy of Hydrazone Derivatives
| Compound Name | Pathogen | MIC (µg/mL) |
|---|---|---|
| Benzenamine, N-(1-hydrazino-2-nitroethenyl)- | Staphylococcus aureus | 3.13 |
| Escherichia coli | 6.25 | |
| Another Hydrazone Derivative | Mycobacterium tuberculosis | 0.78 |
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties, benzenamine derivatives were tested on human breast cancer cells (MCF-7). The study revealed that these compounds significantly reduced cell viability at concentrations as low as 10 µM after 24 hours of treatment.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Benzenamine, N-(1-hydrazino-2-nitroethenyl)- | MCF-7 | 10 |
| Another Hydrazone Derivative | HT-29 | 15 |
属性
IUPAC Name |
N-(1-hydrazinyl-2-nitroethenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-11-8(6-12(13)14)10-7-4-2-1-3-5-7/h1-6,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUNGESKERUBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=C[N+](=O)[O-])NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396440 |
Source


|
| Record name | Benzenamine, N-(1-hydrazino-2-nitroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54668-57-4 |
Source


|
| Record name | Benzenamine, N-(1-hydrazino-2-nitroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














